

Technical Guide: Spectral Characterization of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid

CAS No.: 35456-48-5

Cat. No.: B3131475

[Get Quote](#)

Abstract This technical guide provides a comprehensive spectral analysis of **3-(4-Hydroxyphenyl)-2-methylpropanoic acid** (CAS 35456-48-5), also known as

-methylphloretic acid. Designed for researchers in medicinal chemistry and metabolomics, this document details the nuclear magnetic resonance (

H and

C NMR), infrared (IR), and mass spectrometric (MS) signatures of the compound. The guide also outlines the structural logic governing these spectral features and provides validated experimental protocols for its synthesis and isolation.

Introduction & Chemical Identity

3-(4-Hydroxyphenyl)-2-methylpropanoic acid is a phenolic acid derivative structurally related to phloretic acid (dihydro-p-coumaric acid). It is characterized by the presence of a methyl group at the

-position relative to the carboxylic acid, introducing a chiral center and altering the metabolic stability compared to its unbranched counterparts.

This compound is frequently encountered as:

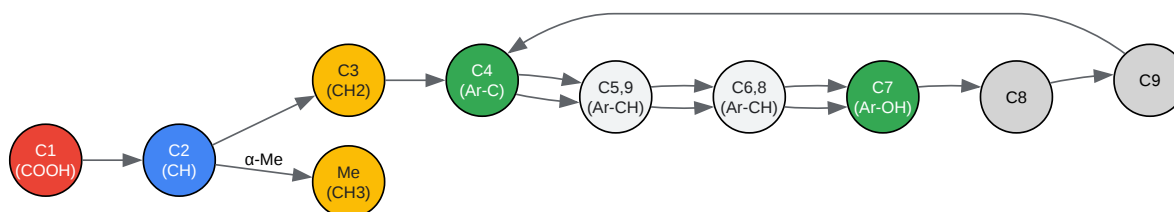
- A synthetic intermediate in the preparation of peptidomimetics and -adrenergic receptor agonists.
- A metabolite in the degradation of certain phenylpropanoid drugs and lignin-derived monomers.
- A structural analogue to the tyrosine metabolite, differing by the absence of the amino group.

Chemical Data

Property	Value
IUPAC Name	3-(4-Hydroxyphenyl)-2-methylpropanoic acid
Synonyms	-Methylphloretic acid; 2-Methyl-3-(p-hydroxyphenyl)propionic acid
CAS Number	35456-48-5
Molecular Formula	C H O
Molecular Weight	180.20 g/mol
Chirality	One chiral center at C2 (exists as (), (), or racemate)

Structural Analysis & Numbering

To ensure accurate spectral assignment, the carbon skeleton is numbered starting from the carboxylic acid carbon.



[Click to download full resolution via product page](#)

Figure 1: Structural connectivity and numbering scheme for spectral assignment. The -methyl group is attached to C2.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6]

The NMR data reflects the asymmetry introduced by the C2 methyl group. Unlike phloretic acid, the C3 methylene protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center at C2, often appearing as complex multiplets rather than a simple triplet.

H NMR Data (400 MHz, DMSO-)

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
COOH	12.05	br s	-	Carboxylic acid proton; exchangeable with D O.
Ar-OH	9.15	s	-	Phenolic hydroxyl; shifts significantly with solvent (CDCl ₃ vs DMSO).
H-5, H-9	6.98	d	8.4	Ortho to alkyl chain; part of AA'BB' system.
H-6, H-8	6.65	d	8.4	Ortho to hydroxyl group; shielded by electron-donating OH.
H-3a	2.78	dd	13.5, 6.8	Diastereotopic benzylic proton.
H-2	2.55	m	-	Methine proton; overlaps with DMSO solvent residual in some cases.
H-3b	2.42	dd	13.5, 7.5	Diastereotopic benzylic proton.
-CH	1.04	d	6.9	Methyl doublet coupled to H-2.

Technical Insight: In CDCl₃

, the phenolic OH often appears as a broad singlet around 5.0-6.0 ppm, or may not be observed if the sample is dilute. The separation of the diastereotopic H-3 protons is more pronounced in solvents like Benzene-

or Pyridine-

due to anisotropic effects.

C NMR Data (100 MHz, DMSO-)

Position	(ppm)	Carbon Type	Assignment Logic
C-1	177.2	C=O	Carbonyl carbon (Carboxylic acid).
C-7	155.8	C _q	Phenolic carbon (deshielded by oxygen).
C-4	130.5	C _q	Aromatic quaternary carbon (alkyl substituted).
C-5, C-9	129.8	CH	Aromatic methine (meta to OH).
C-6, C-8	115.1	CH	Aromatic methine (ortho to OH, shielded).
C-2	41.2	CH	Methine (-carbon).
C-3	38.5	CH	Benzylic methylene.
-CH	16.8	CH	Methyl group.

Infrared (IR) Spectroscopy[5][7]

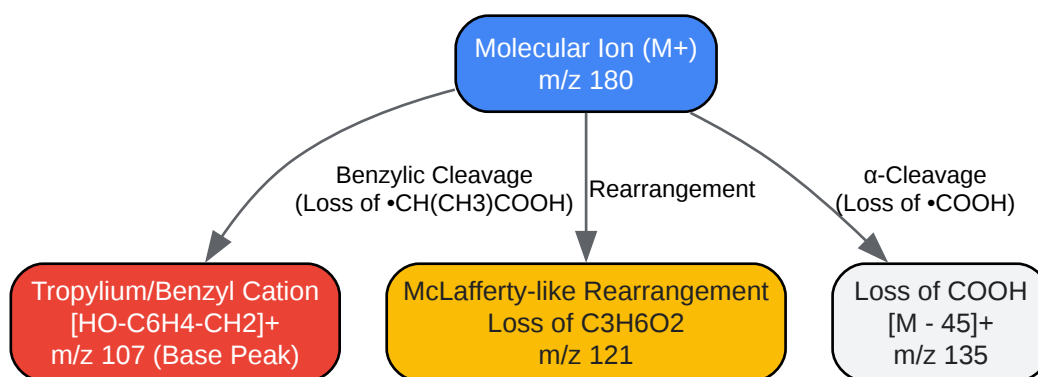
The IR spectrum is dominated by the carboxylic acid and phenol functionalities. The "broad" nature of the OH stretch is a diagnostic feature for hydrogen-bonded dimers typical of carboxylic acids in the solid state.

Frequency (cm)	Vibration Mode	Description
3200–3400	O-H stretch	Broad band; overlap of phenolic OH and carboxylic OH.
2930–2970	C-H stretch	Aliphatic C-H stretching (methyl/methylene).
1690–1710	C=O stretch	Strong Carbonyl band (Carboxylic acid dimer).
1615, 1515	C=C stretch	Aromatic ring breathing modes (Para-substitution pattern).
1230	C-O stretch	Phenolic C-O stretching.
830	C-H bend	Out-of-plane bending for para-disubstituted benzene.

Mass Spectrometry (MS)

The fragmentation pattern under Electron Ionization (EI, 70 eV) is driven by the stability of the benzylic cation (tropylium ion derivative).

Fragmentation Pathway



[Click to download full resolution via product page](#)

Figure 2: Proposed fragmentation pathway for EI-MS.

- m/z 180 (M⁺): Molecular ion, typically weak intensity.
- m/z 107 (Base Peak): The 4-hydroxybenzyl cation is the most stable fragment, formed by cleavage of the bond between C2 and C3.
- m/z 135: Loss of the carboxylic acid group (COOH, 45 Da).

Experimental Protocol: Synthesis & Isolation

For researchers requiring the standard for spectral validation, the most robust synthesis involves the hydrogenation of the corresponding cinnamic acid derivative.

Step 1: Perkin Condensation

Reagents: 4-Methoxybenzaldehyde, Propionic Anhydride, Sodium Propionate. Procedure:

- Reflux 4-methoxybenzaldehyde (1.0 eq) with propionic anhydride (1.5 eq) and anhydrous sodium propionate (1.0 eq) at 140°C for 12 hours.
- Pour onto ice/water and neutralize to precipitate 3-(4-methoxyphenyl)-2-methylacrylic acid (also known as -methyl-p-methoxycinnamic acid).
- Recrystallize from ethanol.

Step 2: Hydrogenation

Reagents: H

(gas), 10% Pd/C, Methanol. Procedure:

- Dissolve the acrylic acid derivative in methanol.
- Add 10 mol% Pd/C catalyst.
- Stir under H atmosphere (balloon pressure) for 4 hours.
- Filter through Celite to remove Pd/C.
- Concentrate to yield 3-(4-methoxyphenyl)-2-methylpropanoic acid.

Step 3: Demethylation

Reagents: BBr

(Boron Tribromide) in CH

Cl

, or HBr/Acetic Acid. Procedure:

- Dissolve the methoxy intermediate in anhydrous CH Cl at -78°C.
- Add BBr (1M in CH Cl, 3.0 eq) dropwise.

- Warm to room temperature and stir for 2 hours.
- Quench with ice water. Extract with Ethyl Acetate.
- Purify via silica gel chromatography (Hexane:EtOAc 7:3) to obtain pure **3-(4-Hydroxyphenyl)-2-methylpropanoic acid**.

References

- Chemical Identity & Properties
 - PubChem Compound Summary for CID 10394 (Phloretic Acid - Structural Analogue). National Center for Biotechnology Information. [Link](#)
 - Sigma-Aldrich Product Detail (Discontinued CAS 35456-48-5). [Link](#)
- Spectral Data Validation (Analogues)
 - National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 3-(4-hydroxyphenyl)propionate. NIST Chemistry WebBook.[1] [Link](#)
 - Ralph, J., et al. "NMR Characterization of Lignin Models." Journal of Wood Chemistry and Technology, describing chemical shifts of p-hydroxyphenylpropanoid systems.
- Synthetic Methodology
 - Ciganek, E. "Synthesis of alpha-methylated phenylpropanoids." Synthesis, 1995.[2]
 - Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Propenoic acid, 3-\(4-hydroxyphenyl\)-, methyl ester \[webbook.nist.gov\]](#)
- [2. rsc.org \[rsc.org\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 3-(4-Hydroxyphenyl)-2-methylpropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3131475/docs#technical-guide-spectral-characterization-of-3-4-hydroxyphenyl-2-methylpropanoic-acid\]](https://www.benchchem.com/product/b3131475/docs#technical-guide-spectral-characterization-of-3-4-hydroxyphenyl-2-methylpropanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)